N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2FN3OS/c16-9-3-6-11(12(17)7-9)14-20-21-15(23-14)19-13(22)8-1-4-10(18)5-2-8/h1-7H,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJFHKKLPBWCRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide typically involves the reaction of 2,4-dichlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the intermediate 2,4-dichlorophenyl-1,3,4-thiadiazole. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenation or nitration can be achieved using reagents like chlorine or nitric acid, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may interfere with cell signaling pathways, resulting in the inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
- Structure : Differs by a single chlorine at the phenyl ring (2-chloro vs. 2,4-dichloro) .
- Molecular Weight : 333.77 (vs. 429.22 for the target compound).
N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
Core Heterocycle Modifications
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
- Structure : Features a thiazole core instead of thiadiazole .
- Implications : The thiazole’s smaller ring size and reduced nitrogen content may decrease stability and insect growth regulation efficacy.
N-(5-((2-Chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide
Physicochemical Properties
Biological Activity
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.
Molecular Characteristics:
- Molecular Formula: C15H11Cl2N3OS
- Molecular Weight: 368.21 g/mol
- LogP: 4.9536
- Polar Surface Area: 46.603 Ų
These properties suggest that the compound has a moderate hydrophobic character, which may influence its bioavailability and interaction with biological membranes.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies: In vitro studies reported that the compound showed cytotoxic effects against several cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves inhibition of DNA synthesis and induction of apoptosis in cancer cells .
- Case Study: A synthesized library of thiadiazole derivatives was tested for anticancer activity against multiple cell lines. The results indicated that compounds similar to this compound exhibited moderate to high potency in inhibiting cell proliferation .
Antimicrobial Properties
Thiadiazole derivatives have also been recognized for their antimicrobial activities:
- Mechanism of Action: The compound is believed to disrupt microbial cell wall synthesis and inhibit essential enzymes involved in metabolic pathways.
- Research Findings: Studies have shown that the compound exhibits antibacterial activity against various strains of bacteria, suggesting its potential use as an antimicrobial agent in clinical settings .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives:
| Structural Feature | Activity Impact |
|---|---|
| Presence of Chlorine | Enhances lipophilicity and biological activity |
| Fluorine Substitution | Increases metabolic stability |
| Thiadiazole Ring | Essential for anticancer and antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide?
- Methodology : The synthesis typically involves cyclization of thiosemicarbazide derivatives with substituted benzoyl chlorides. For example:
Step 1 : Condensation of 2,4-dichlorophenylthiosemicarbazide with 4-fluorobenzoic acid derivatives.
Step 2 : Cyclization using POCl₃ or H₂SO₄ under reflux (80–90°C) to form the thiadiazole ring .
Step 3 : Purification via recrystallization (e.g., DMSO/water mixtures) to achieve >90% purity .
- Key Variables : Solvent choice (e.g., pyridine for acylation), temperature control, and stoichiometric ratios impact yield and purity.
Q. Which analytical techniques are critical for characterizing this compound?
- Primary Methods :
- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenyl and fluorobenzamide groups) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 428.2) .
- X-ray Crystallography : Resolve crystal structure (e.g., monoclinic system with P2₁/c space group) to analyze bond angles and intermolecular interactions .
Q. What preliminary biological activities have been reported for this compound?
- Activity Profile :
| Activity Type | Cell Line/Organism | IC₅₀/MIC | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | Not specified | |
| Antimicrobial | Gram-positive Bacteria | 16–31.25 µg/mL | |
| Antifungal | Candida albicans | 31.25–62.5 µg/mL |
- Screening Protocols : Use broth microdilution (CLSI guidelines) for MIC assays and MTT tests for cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Key Substituent Effects :
- 2,4-Dichlorophenyl Group : Enhances lipophilicity and DNA intercalation potential in anticancer assays .
- 4-Fluorobenzamide Moiety : Improves metabolic stability by resisting CYP450 oxidation .
- Experimental Design : Synthesize analogs with substituent variations (e.g., replacing fluorine with methoxy) and compare activity via dose-response curves .
Q. What mechanistic insights explain its antimicrobial activity?
- Hypothesized Targets :
- PFOR Enzyme Inhibition : The amide group may disrupt pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism .
- Membrane Disruption : Thiadiazole rings interact with lipid bilayers, as shown in molecular dynamics simulations .
- Validation Methods : Use gene knockout strains (e.g., E. coli Δpor) to confirm target specificity .
Q. How can contradictory data on anticancer efficacy across studies be resolved?
- Common Discrepancies : Variability in IC₅₀ values (e.g., MCF-7 vs. HepG2) due to:
Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability .
Metabolic Differences : HepG2 cells express higher CYP3A4, accelerating compound degradation .
- Resolution Strategy : Standardize protocols (e.g., ISO 10993-5 for cytotoxicity) and include positive controls (e.g., doxorubicin) .
Q. What computational approaches predict binding modes with biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina to model interactions with Topoisomerase II (PDB ID: 1ZXM), highlighting hydrogen bonds with Arg503 and π-π stacking with dichlorophenyl .
- QSAR Modeling : Apply CoMFA to correlate logP values (>3.5) with enhanced blood-brain barrier penetration .
- Validation : Compare computational results with crystallographic data (e.g., bond distances <0.1 Å deviation) .
Methodological Recommendations
- Synthesis : Optimize cyclization steps using microwave-assisted synthesis (e.g., 100 W, 10 min) to reduce reaction time .
- Bioactivity Testing : Include time-kill assays to distinguish bacteriostatic vs. bactericidal effects .
- Data Reproducibility : Report detailed reaction conditions (e.g., solvent purity, humidity control) to minimize batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
